2-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

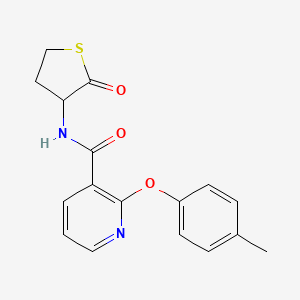

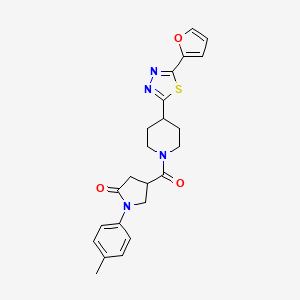

The compound "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for humans. Nicotinamide derivatives have been extensively studied due to their biological activities and potential therapeutic applications. The compound is structurally characterized by the presence of a nicotinamide moiety, a thiophene ring, and a 4-methylphenoxy group.

Synthesis Analysis

According to the research presented in the first paper, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized. The synthesis involved splicing nicotinic acid with thiophene, both of which are heterocyclic compounds containing nitrogen and sulfur, respectively. The structures of the synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS spectra . Although the exact synthesis details of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not provided, similar synthetic methods could be inferred for its production.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of the thiophene ring is significant as it is known for its stability and electronic properties, which can contribute to the compound's biological activity. The 4-methylphenoxy group attached to the nicotinamide core could potentially affect the compound's binding affinity to biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly as substrates for enzymes such as nicotinamide methyltransferase. In the second paper, a new substrate, 4-methylnicotinamide, was used to assay the activity of this enzyme, indicating that derivatives of nicotinamide can be methylated . Although the specific chemical reactions of "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" are not detailed, it can be hypothesized that it may undergo similar enzymatic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of heterocycles like thiophene and the substitution pattern on the nicotinamide ring can affect properties such as solubility, stability, and reactivity. The third paper discusses the use of nicotinamide in assays for microsomal mixed-function oxidase activity, suggesting that nicotinamide can interact with enzymes and potentially inhibit metabolism . This implies that derivatives like "2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide" may also modulate enzyme activity, which could be relevant for their physical and chemical behavior in biological systems.

科学研究应用

代谢和酶促相互作用

2-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺与参与亚甲基-C14 基团和烟酰胺代谢过程的化合物有关。研究表明,亚甲二氧苯基化合物会影响微粒体的酶促羟基化,从而影响各种药物和化学物质的代谢和作用 (Casida 等,1966)。此外,烟酰胺衍生物(如 2-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺)会影响肝微粒体对药物代谢的抑制机制 (Sasame 和 Gillette,1970)。

受体激动剂

一些与主题化合物结构相似的 2-苯氧基烟酰胺已被确定为 GPBAR1 受体的有效激动剂。该受体是治疗肥胖、2 型糖尿病和代谢综合征的靶点 (Martin 等,2013)。

酶活性和底物范围

烟酰胺 N-甲基转移酶 (NNMT) 的活性与烟酰胺及其衍生物的代谢有关。NNMT 对各种含吡啶的小分子进行 N-甲基化,表明其在异种生物解毒中发挥作用,并与癌症、帕金森氏症、糖尿病和肥胖等疾病相关 (van Haren 等,2016)。

杀真菌应用

烟酰胺衍生物,如 N-(噻吩-2-基)烟酰胺衍生物,已显示出显着的杀真菌活性。这些衍生物是通过将烟酸和噻吩结合而合成的,表明在农业中有潜在的应用 (Wu 等,2022)。

生物合成和代谢途径

烟酸和烟酰胺的主要代谢物 N1-甲基-4-吡啶酮-3-甲酰胺的生物合成涉及催化 N1-甲基烟酰胺氧化的酶,这一过程类似于与 2-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺相关的化合物的代谢 (Quinn 和 Greengard,1966)。

DNA 损伤修复

烟酰胺已被证明可以刺激人淋巴细胞中 DNA 损伤的修复,表明其在细胞恢复过程中发挥作用。由于结构和功能上的相似性,这种作用与 2-(4-甲基苯氧基)-N-(2-氧代四氢-3-噻吩基)烟酰胺等化合物相关 (Berger 和 Sikorski,1980)。

属性

IUPAC Name |

2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-4-6-12(7-5-11)22-16-13(3-2-9-18-16)15(20)19-14-8-10-23-17(14)21/h2-7,9,14H,8,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSKTCABLOEWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3CCSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)